5-(Trifluoromethyl)isobenzofuran-1,3-dione

Catalog No.
S1911801
CAS No.
26238-14-2
M.F
C9H3F3O3
M. Wt
216.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)isobenzofuran-1,3-dione

CAS Number

26238-14-2

Product Name

5-(Trifluoromethyl)isobenzofuran-1,3-dione

IUPAC Name

5-(trifluoromethyl)-2-benzofuran-1,3-dione

Molecular Formula

C9H3F3O3

Molecular Weight

216.11 g/mol

InChI

InChI=1S/C9H3F3O3/c10-9(11,12)4-1-2-5-6(3-4)8(14)15-7(5)13/h1-3H

InChI Key

AKAAHMXNWDUFTD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)OC2=O

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)OC2=O

5-(Trifluoromethyl)isobenzofuran-1,3-dione, commonly referred to as 4-trifluoromethylphthalic anhydride (4-TFPA), is a specialized mono-fluorinated building block primarily procured for advanced polymer synthesis and medicinal chemistry. Characterized by a highly reactive anhydride ring and the strong electron-withdrawing, sterically bulky trifluoromethyl (-CF3) group, it is fundamentally utilized as an end-capping agent to control molecular weight in fluorinated polyimides and as a precursor for functionalized phthalimides[1]. In procurement contexts, its value proposition lies in its ability to simultaneously impart high fractional free volume, elevated lipophilicity, and reduced polarizability to downstream products without compromising thermal stability, making it a critical raw material for 5G telecommunications, flexible optoelectronics, and targeted protein degrader (PROTAC) pipelines.

Substituting 5-(Trifluoromethyl)isobenzofuran-1,3-dione with non-fluorinated phthalic anhydride (PA) or mono-fluorinated 4-fluorophthalic anhydride (4-FPA) critically degrades application-specific performance. In polyimide manufacturing, standard PA fails to disrupt polymer chain packing, resulting in strong intermolecular charge-transfer complexes (CTCs) that cause severe optical yellowing and elevated dielectric constants (Dk > 3.0)[1]. While 4-FPA introduces some electronegativity, it lacks the steric bulk (free volume expansion) provided by the -CF3 group, which is strictly required to achieve ultra-low Dk values and high solubility in aprotic solvents. In medicinal chemistry, replacing the -CF3 group with a simple halogen in cereblon-binding degronimers alters the steric fit within the E3 ligase pocket and drastically reduces the lipophilicity needed to drive passive membrane permeation of high-molecular-weight PROTACs.

Dielectric Constant Reduction via Free Volume Expansion

End-capping polyimide chains with 5-(Trifluoromethyl)isobenzofuran-1,3-dione introduces bulky, low-polarizability -CF3 termini that physically disrupt dense polymer chain packing. Compared to standard phthalic anhydride (PA) end-capped baselines, the incorporation of the -CF3 group increases fractional free volume, effectively reducing the dielectric constant (Dk) from approximately 3.2 down to 2.7–2.8 at 10 GHz[1]. This steric disruption also significantly enhances the processability of the resin by improving solubility in polar aprotic manufacturing solvents like NMP and DMAc.

Evidence DimensionDielectric Constant (Dk) at 10 GHz
Target Compound DataDk ~ 2.7 - 2.8
Comparator Or BaselinePhthalic anhydride (PA) end-capped baseline (Dk ~ 3.2)
Quantified Difference~15% reduction in Dk
ConditionsThin film (10-25 μm), 10 GHz frequency, room temperature

Procuring this specific end-capper is essential for manufacturing low-loss flexible printed circuits (FPCs) required in high-frequency 5G/6G telecommunications.

Suppression of Charge-Transfer Complexes for Optical Clarity

In optoelectronic applications, the strong electron-withdrawing nature and steric hindrance of the trifluoromethyl group prevent the formation of intermolecular charge-transfer complexes (CTCs) between polyimide chains. While traditional PA end-capped polyimides exhibit a yellowish tint with visible light transmittance below 70% at 400 nm, substituting with 5-(Trifluoromethyl)isobenzofuran-1,3-dione shifts the absorption edge to shorter wavelengths, achieving optical transmittance exceeding 85% at 400 nm [1].

Evidence DimensionOptical Transmittance at 400 nm
Target Compound Data>85% transmittance
Comparator Or BaselinePhthalic anhydride (PA) end-capped baseline (<70% transmittance)
Quantified Difference>15% absolute increase in visible light transparency
Conditions10 μm thick polymer film, UV-Vis spectroscopy

This optical clarity is a non-negotiable procurement requirement for manufacturers of flexible displays, optical waveguides, and transparent protective coatings.

Enhanced Lipophilicity for Targeted Protein Degraders

In the synthesis of cereblon-binding degronimers (PROTACs), 5-(Trifluoromethyl)isobenzofuran-1,3-dione serves as a critical precursor for generating CF3-substituted thalidomide analogs. The addition of the -CF3 group increases the calculated partition coefficient (ClogP) by approximately 0.88 to 1.0 units compared to unsubstituted phthalimide derivatives [1]. This quantitative increase in lipophilicity is vital for offsetting the high molecular weight of bifunctional degraders, thereby rescuing passive cellular permeability and intracellular accumulation.

Evidence DimensionCalculated Lipophilicity (ClogP contribution)
Target Compound Data+0.88 to +1.0 ClogP units
Comparator Or BaselineUnsubstituted phthalimide moiety (Baseline ClogP)
Quantified Difference~0.9 unit increase in ClogP
Conditionsin silico ClogP calculation / cellular permeability models

Selecting this building block allows medicinal chemists to optimize the bioavailability and cell-penetration profiles of high-molecular-weight targeted protein degraders.

High-Frequency Flexible Printed Circuits (5G/6G Substrates)

Directly downstream of its ability to expand free volume and lower dielectric constants (Dk < 2.8), this compound is a highly effective end-capping agent for synthesizing fluorinated polyimide substrates used in high-speed telecommunications [1]. It ensures reduced signal loss and propagation delay in flexible antennas.

Colorless Polyimide (CPI) Films for Foldable Displays

Because the -CF3 group effectively suppresses charge-transfer complex (CTC) formation, this anhydride is procured to manufacture highly transparent, non-yellowing polyimide films [1]. These materials are critical for the cover windows of flexible and foldable OLED displays.

Synthesis of Cereblon-Binding PROTACs

Leveraging its ability to increase lipophilicity (ClogP) and alter steric binding profiles, this compound is an essential building block in medicinal chemistry for synthesizing CF3-modified thalidomide and pomalidomide analogs[2]. It is utilized to improve the cell permeability and degradation efficiency of targeted protein degraders.

XLogP3

2.2

Wikipedia

5-(Trifluoromethyl)-2-benzofuran-1,3-dione

Dates

Last modified: 08-16-2023

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